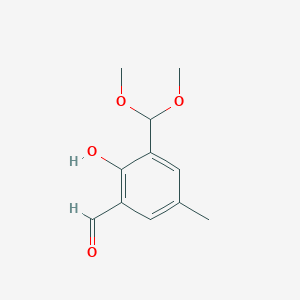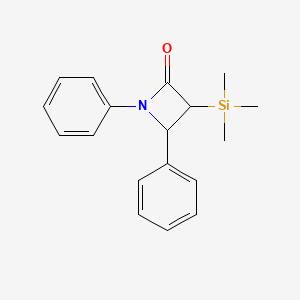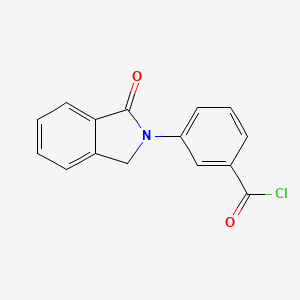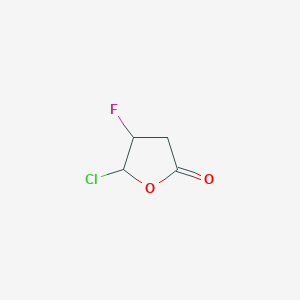![molecular formula C12H13F3 B14296571 Benzene, [4-(trifluoromethyl)-4-pentenyl]- CAS No. 112298-41-6](/img/structure/B14296571.png)
Benzene, [4-(trifluoromethyl)-4-pentenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [4-(trifluoromethyl)-4-pentenyl]- is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a pentenyl chain. This compound is part of a broader class of trifluoromethyl-substituted benzenes, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which uses boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: Industrial production of trifluoromethyl-substituted benzenes often involves the free radical perchlorination of the methyl group followed by fluorine/chlorine exchange with anhydrous hydrogen fluoride . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, [4-(trifluoromethyl)-4-pentenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions, such as the SNAr mechanism, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces methyl-substituted benzenes.
Substitution: Produces various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [4-(trifluoromethyl)-4-pentenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of dyestuffs, insulating fluids, herbicides, and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of Benzene, [4-(trifluoromethyl)-4-pentenyl]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may affect signaling pathways by modifying the activity of key proteins and enzymes.
Comparación Con Compuestos Similares
- Benzene, (trifluoromethyl)-
- Benzene, 1-bromo-4-(trifluoromethyl)-
- Benzene, 1-chloro-4-(trifluoromethyl)-
Comparison: Benzene, [4-(trifluoromethyl)-4-pentenyl]- is unique due to the presence of both a trifluoromethyl group and a pentenyl chain, which impart distinct chemical properties and reactivity. Compared to other trifluoromethyl-substituted benzenes, it offers a combination of stability and reactivity that is valuable in various applications.
This detailed article provides a comprehensive overview of Benzene, [4-(trifluoromethyl)-4-pentenyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
112298-41-6 |
|---|---|
Fórmula molecular |
C12H13F3 |
Peso molecular |
214.23 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)pent-4-enylbenzene |
InChI |
InChI=1S/C12H13F3/c1-10(12(13,14)15)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2 |
Clave InChI |
UZTKAJAPODLXHD-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCCC1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)




